molecular formula C13H13FN2 B12443414 [(4-Fluorophenyl)phenylmethyl]hydrazine CAS No. 1016741-34-6

[(4-Fluorophenyl)phenylmethyl]hydrazine

Cat. No.: B12443414
CAS No.: 1016741-34-6
M. Wt: 216.25 g/mol
InChI Key: KGJKXTQOLRZGFB-UHFFFAOYSA-N
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Description

[(4-Fluorophenyl)(phenyl)methyl]hydrazine is an organic compound with the molecular formula C13H13FN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-fluorophenyl)(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-fluorophenyl)(phenyl)methyl]hydrazine typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Fluorobenzaldehyde} + \text{Phenylhydrazine} \rightarrow \text{[(4-Fluorophenyl)(phenyl)methyl]hydrazine} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)(phenyl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones.

Scientific Research Applications

[(4-Fluorophenyl)(phenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-fluorophenyl)(phenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    4-Fluorophenylhydrazine: Another fluorinated hydrazine compound with distinct properties.

    (4-Trifluoromethyl)phenylmethylhydrazine: A related compound with a trifluoromethyl group instead of a fluorine atom.

Uniqueness

[(4-Fluorophenyl)(phenyl)methyl]hydrazine is unique due to the presence of both fluorine and phenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the phenyl groups contribute to its hydrophobicity and ability to interact with aromatic systems.

Properties

CAS No.

1016741-34-6

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

[(4-fluorophenyl)-phenylmethyl]hydrazine

InChI

InChI=1S/C13H13FN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2

InChI Key

KGJKXTQOLRZGFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NN

Origin of Product

United States

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